Cas no 70044-87-0 (2-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-phenylethyl)ethanamine hydrochloride)

2-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-phenylethyl)ethanamine hydrochloride structure
70044-87-0 structure
Product Name:2-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-phenylethyl)ethanamine hydrochloride
CAS No:70044-87-0
MF:C18H22ClNO2
MW:319.82578420639
CID:1740501
PubChem ID:3053500
Update Time:2025-04-21

2-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-phenylethyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-phenylethyl)ethanamine hydrochloride
    • N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methyl-2-phenylethanamine,hydrochloride
    • DTXSID40220326
    • 70044-87-0
    • 3,4-Methylenedioxyphenethylamine, N-methyl-N-(2-phenethyl)-, hydrochloride
    • Phenethylamine, 3,4-methylenedioxy-N-methyl-N-(2-phenethyl)-, hydrochloride
    • Inchi: 1S/C18H21NO2.ClH/c1-19(11-9-15-5-3-2-4-6-15)12-10-16-7-8-17-18(13-16)21-14-20-17;/h2-8,13H,9-12,14H2,1H3;1H
    • InChI Key: YTRLPJQOIIBDLU-UHFFFAOYSA-N
    • SMILES: Cl.O1COC2=CC=C(C=C12)CCN(C)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 319.13406
  • Monoisotopic Mass: 319.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 304
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.7

2-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-phenylethyl)ethanamine hydrochloride Related Literature

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